Unique Precursor Status: Direct Synthetic Link to FDA-Approved Anticonvulsant Stiripentol (Diacomit)
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3) is explicitly identified as the ketone precursor to stiripentol (4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol, CAS 49763-96-4), a clinically approved anticonvulsant drug for Dravet syndrome [1]. It is also recognized and supplied by multiple vendors as 'Stiripentol Keto Impurity' (CAS 144850-45-3 for the E-isomer), a key reference standard in pharmaceutical quality control [2]. In contrast, 4,4-dimethylpent-1-en-3-one (CAS 2177-30-2) lacks the essential methylenedioxyphenyl group, and 1-(3,4-methylenedioxyphenyl)-1-penten-3-one (CAS 10354-27-5) lacks the critical 4,4-dimethyl substitution, rendering both unsuitable for stiripentol-related applications.
| Evidence Dimension | Role in Stiripentol Pathway |
|---|---|
| Target Compound Data | Direct synthetic precursor; Defined 'Stiripentol Keto Impurity' |
| Comparator Or Baseline | 4,4-Dimethylpent-1-en-3-one (CAS 2177-30-2): No methylenedioxyphenyl group, cannot be converted to stiripentol; 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one (CAS 10354-27-5): Lacks 4,4-dimethyl group, different metabolic and synthetic profile |
| Quantified Difference | N/A (qualitative binary property) |
| Conditions | Synthetic pathway and impurity profile as defined in pharmaceutical references |
Why This Matters
For procurement in pharmaceutical R&D or quality control, this compound is irreplaceable due to its unique role in the synthesis and impurity profiling of a clinically approved drug.
- [1] Mary, Y. S., et al. (2016). Vibrational spectroscopic studies... (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, a potential precursor to bioactive agents. Journal of Molecular Structure, 1123, 375-383. View Source
- [2] ChemWhat. (2024). Stiripentol Keto Impurity CAS 144850-45-3. View Source
